molecular formula C21H20ClNO3 B4565638 1-[2-[3-(5-Chloroquinolin-8-yl)oxypropoxy]phenyl]propan-1-one

1-[2-[3-(5-Chloroquinolin-8-yl)oxypropoxy]phenyl]propan-1-one

Cat. No.: B4565638
M. Wt: 369.8 g/mol
InChI Key: DNAOVIDFZWQRQG-UHFFFAOYSA-N
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Description

1-[2-[3-(5-Chloroquinolin-8-yl)oxypropoxy]phenyl]propan-1-one is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[3-(5-Chloroquinolin-8-yl)oxypropoxy]phenyl]propan-1-one typically involves the regioselective O-alkylation of amides with electrophiles in the presence of silver nanoparticles. The reaction of equimolar amounts of 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one and 2-chloro-3-(chloromethyl)quinolines in dimethyl sulfoxide (DMSO) under reflux conditions leads to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-[3-(5-Chloroquinolin-8-yl)oxypropoxy]phenyl]propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

1-[2-[3-(5-Chloroquinolin-8-yl)oxypropoxy]phenyl]propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-[3-(5-Chloroquinolin-8-yl)oxypropoxy]phenyl]propan-1-one involves its interaction with various molecular targets and pathways. The quinoline ring structure allows it to intercalate with DNA, inhibiting the activity of topoisomerase enzymes. This inhibition can lead to the disruption of DNA replication and transcription, ultimately resulting in cell death. Additionally, the compound may interact with other cellular targets, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic structure with various biological activities.

    Chloroquine: An antimalarial drug with a similar quinoline structure.

    Quinacrine: Another antimalarial drug with a related structure.

Uniqueness

1-[2-[3-(5-Chloroquinolin-8-yl)oxypropoxy]phenyl]propan-1-one is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct biological activities.

Properties

IUPAC Name

1-[2-[3-(5-chloroquinolin-8-yl)oxypropoxy]phenyl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO3/c1-2-18(24)16-7-3-4-9-19(16)25-13-6-14-26-20-11-10-17(22)15-8-5-12-23-21(15)20/h3-5,7-12H,2,6,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNAOVIDFZWQRQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=CC=C1OCCCOC2=C3C(=C(C=C2)Cl)C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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